![molecular formula C7H5IN2 B1316998 6-Iodo-1H-benzo[d]imidazole CAS No. 78597-27-0](/img/structure/B1316998.png)
6-Iodo-1H-benzo[d]imidazole
Overview
Description
6-Iodo-1H-benzo[d]imidazole is a chemical compound with the CAS Number: 78597-27-0 . It has a molecular weight of 244.03 . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .
Synthesis Analysis
Imidazole derivatives have been synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . Other methods involve the use of aryl-substituted tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from virtually any aldehyde and amine .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole has been used as a synthon in the development of new drugs . It has been used in the synthesis of various heterocyclic compounds .Physical And Chemical Properties Analysis
6-Iodo-1H-benzo[d]imidazole is a solid substance . It is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis of Substituted Imidazoles
6-Iodo-1H-benzo[d]imidazole: is a key precursor in the regiocontrolled synthesis of substituted imidazoles. These heterocycles are integral to functional molecules utilized in various applications, including pharmaceuticals, agrochemicals, and materials science . The iodo group in 6-Iodo-1H-benzo[d]imidazole is particularly reactive, allowing for further functionalization through cross-coupling reactions.
Therapeutic Drug Development
Imidazole derivatives exhibit a broad range of biological activities. As such, 6-Iodo-1H-benzo[d]imidazole serves as a foundational structure for developing new drugs with potential antibacterial, antifungal, antiviral, and antitumor properties . Its modification leads to compounds that can interact with various biological targets.
HDAC6 Inhibitors
The structure of 6-Iodo-1H-benzo[d]imidazole has been incorporated into the design of selective HDAC6 inhibitors. These inhibitors play a significant role in cancer therapy, as they can influence gene expression and protein degradation pathways . The benzo[d]imidazole moiety acts as a specific linker within these molecules.
Eco-Friendly Chemical Synthesis
6-Iodo-1H-benzo[d]imidazole is used in eco-friendly synthetic routes to create derivatives of benzo[d]imidazole. These methods often employ green chemistry principles, such as the use of zinc oxide nanoparticles as catalysts, to enhance reaction efficiency and reduce environmental impact .
Safety and Hazards
Future Directions
Imidazole and its derivatives have been recognized for their broad range of chemical and biological properties, making them an important synthon in the development of new drugs . Future research may focus on exploring the therapeutic potential of these compounds and developing efficient synthesis methods .
Mechanism of Action
Target of Action
6-Iodo-1H-benzo[d]imidazole is a derivative of imidazole, a five-membered heterocyclic moiety that is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Imidazole derivatives show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
It’s worth noting that imidazole derivatives have been found to inhibit various enzymes, such as aurkc and mtor .
Mode of Action
Imidazole derivatives have been found to induce cell cycle arrest and apoptosis in hepg2 liver cancer cells . This suggests that 6-Iodo-1H-benzo[d]imidazole might interact with its targets to disrupt normal cell cycle progression and induce programmed cell death.
Biochemical Pathways
Given the broad range of biological activities of imidazole derivatives , it can be inferred that 6-Iodo-1H-benzo[d]imidazole might affect multiple biochemical pathways.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of 6-Iodo-1H-benzo[d]imidazole.
Result of Action
The mechanistic study of an imidazole derivative revealed its ability to induce cell cycle arrest and apoptosis in HepG2 liver cancer cells . This was accompanied by upregulation of pro-apoptotic caspase-3 and Bax and downregulation of anti-apoptotic Bcl-2
Action Environment
It’s worth noting that the reaction conditions for the synthesis of imidazole derivatives can include a variety of functional groups , suggesting that the chemical environment could potentially influence the action of 6-Iodo-1H-benzo[d]imidazole.
properties
IUPAC Name |
6-iodo-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDPBRYGCUYBJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563556 | |
Record name | 6-Iodo-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70563556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
78597-27-0 | |
Record name | 6-Iodo-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70563556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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